molecular formula C20H20N2O3S B2810486 ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-75-9

ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2810486
CAS No.: 477504-75-9
M. Wt: 368.45
InChI Key: KZYWUBARBSLFDC-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. For example, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its derivatives are actively studied in the field of medicinal chemistry for their potential biological activities. For instance, a study synthesized a series of novel compounds, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, and evaluated their antibacterial and antifungal activities against various pathogenic strains. The compounds exhibited activity comparable to several standard antibiotics and were found effective against the studied bacteria and yeast (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antimicrobial and Antioxidant Potential

Further research into the chemical derivatives of this compound demonstrated significant antimicrobial and antioxidant properties. Compounds synthesized in one study showed excellent antibacterial and antifungal activity, as well as profound antioxidant potential, highlighting their potential for pharmaceutical applications (Raghavendra et al., 2016).

Antitumor Activity

The scope of applications extends to antitumor properties as well. New derivatives, including ethyl 2-[3-(4-unsubstituted or 4-substituted phenylsufonyl)ureido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates, were synthesized and tested for their antitumor activity. Notably, certain compounds showed broad-spectrum antitumor activity, with specific compounds demonstrating moderate selectivity toward colon cancer cell lines, as evidenced by molecular modeling and pharmacophore prediction methods (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

In Vitro Anticancer Activity

A different study focused on synthesizing new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, revealing that certain compounds displayed potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Safety and Hazards

The safety and hazards of thiophene derivatives can vary widely depending on their structure. Some thiophene derivatives may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

Properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-25-20(24)17-15-6-4-3-5-7-16(15)26-19(17)22-18(23)14-10-8-13(12-21)9-11-14/h8-11H,2-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYWUBARBSLFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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